(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine
Description
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a chiral primary amine featuring a fluorinated and nitrated aromatic ring. The compound’s stereochemistry and electron-withdrawing substituents (fluoro and nitro groups) make it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, and ligand design. The nitro group at the para position relative to the amine enhances its electrophilic character, while the fluorine at the ortho position influences steric and electronic interactions .
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-5-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3/t5-/m0/s1 |
InChI Key |
FJBXCHOQOVGGFP-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine typically involves the following steps:
Reduction: The reduction of the nitro group to an amine group.
Chiral Resolution: The separation of the enantiomers to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve the use of catalytic hydrogenation for the reduction step and chromatographic techniques for chiral resolution. These methods ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Further reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(1S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine
- Structure: Chloro (Cl) replaces the nitro (NO₂) group at the 5-position.
- Molecular Formula : C₈H₉ClFₙ (MW: 173.62).
- Impact : The chloro group is less electron-withdrawing than nitro, reducing the compound’s acidity and electrophilicity. This substitution may decrease catalytic activity in reactions requiring strong electron-deficient aromatic systems .
1-(3-Chloro-5-nitrophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine
- Structure : Additional chloro and fluorine substituents on a second aromatic ring.
- Molecular Formula : C₁₄H₁₁Cl₂FN₂O₂ (MW: 329.15).
1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine hydrochloride
Functional Group and Backbone Modifications
1-(Pyridin-2-yl)ethan-1-amine Derivatives
- Structure : Pyridine ring replaces the benzene ring.
- Example : Chiral 1-(pyridin-2-yl)ethan-1-amine.
- Impact : The nitrogen in the pyridine ring introduces basicity and coordination sites, enhancing utility in transition-metal catalysis. These derivatives are widely used in asymmetric hydrogenation for pharmaceutical building blocks .
(R)-1-Phenylethan-1-amine (PEA) and (S)-1-(2-Naphthyl)ethan-1-amine
- Structure : Simpler aromatic systems (phenyl or naphthyl) without nitro or fluoro groups.
- Impact: Lacking electron-withdrawing groups, these amines are less reactive in electrophilic processes but serve as efficient organocatalysts in α-amination reactions. (S)-1-(2-Naphthyl)ethan-1-amine derivatives exhibit superior enantioselectivity due to extended π-π interactions .
Comparative Data Table
| Compound Name | Molecular Formula | MW | Key Substituents | Key Applications |
|---|---|---|---|---|
| (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine | C₈H₈FN₂O₂ | 198.16 | 2-F, 5-NO₂ | Catalysis, pharmaceuticals |
| (1S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine | C₈H₉ClFN | 173.62 | 2-F, 5-Cl | Intermediate synthesis |
| 1-(Pyridin-2-yl)ethan-1-amine | C₇H₁₀N₂ | 122.17 | Pyridine ring | Asymmetric hydrogenation |
| (R)-1-Phenylethan-1-amine | C₈H₁₁N | 121.18 | Phenyl | Organocatalysis (α-amination) |
| 1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine HCl | C₉H₁₀ClF₂N₂O₂ | 264.79 | 3-CF₂H, 5-NO₂ | Drug development |
Key Research Findings
- Electronic Effects : The nitro group in this compound significantly lowers the pKa of the amine (compared to chloro or methyl analogs), enhancing its reactivity in nucleophilic substitutions .
- Stereochemical Influence : The (S)-configuration optimizes binding in chiral recognition processes, as seen in enantioselective transport studies with crown ethers .
Challenges and Opportunities
- Synthesis : Introducing nitro groups requires careful control to avoid side reactions (e.g., over-nitration).
- Toxicity: Nitroaromatic compounds often exhibit higher toxicity; derivatives like 1-(2-Amino-6-nitrophenyl)ethanone require thorough toxicological profiling .
- Catalytic Efficiency: While less effective than naphthyl-based amines in organocatalysis, fluorinated nitro derivatives may excel in electron-deficient systems .
Biological Activity
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.
This compound can be synthesized through various chemical reactions involving 2-fluoro-5-nitrobenzaldehyde. The synthesis typically involves reducing the corresponding nitro compound or utilizing specific coupling reactions. The presence of both fluorine and nitro groups enhances the compound's reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's unique electronic properties, due to the fluorine and nitro substituents, allow it to modulate enzyme activities and receptor interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound could influence receptor activity, affecting signaling pathways critical in various biological processes.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL in various studies .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | Klebsiella pneumoniae |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments of related compounds indicate varying degrees of safety profiles. For example, certain derivatives have shown no significant inhibitory effects against tumor cell lines, suggesting a favorable therapeutic window for further development .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development in several areas:
- Antitubercular Agents: Due to its activity against M. tuberculosis, it may serve as a lead compound for developing new antitubercular drugs.
- Antibacterial Applications: Its structural similarities with known antibacterial agents suggest potential efficacy against resistant bacterial strains.
- Biochemical Probes: Its ability to interact with biological targets positions it as a valuable tool for studying enzyme functions and receptor activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
